molecular formula C57H81N11O14 B1193683 TAMRA-Azide-PEG-Desthiobiotin

TAMRA-Azide-PEG-Desthiobiotin

Cat. No.: B1193683
M. Wt: 1144.34
InChI Key: ICJKGQCWBIVBNK-HBQYSILUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-Azide-PEG-Desthiobiotin is a multifunctional chemical reagent widely used in bioorthogonal labeling and interactome profiling. Its structure integrates four key components:

  • TAMRA (Tetramethylrhodamine): A red-emitting fluorophore (excitation/emission: ~553/575 nm) for fluorescence detection .
  • Azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation with alkyne-modified biomolecules .
  • PEG (Polyethylene Glycol): Enhances solubility, reduces steric hindrance, and improves biocompatibility .
  • Desthiobiotin: A biotin analog with moderate streptavidin affinity, enabling reversible binding under mild elution conditions (e.g., free biotin competition) .

This compound has been critical in Time-Resolved Interactome Profiling (TRIP), where it captures transient protein interactions via CuAAC functionalization of lysates, followed by dual-affinity purification .

Properties

Molecular Formula

C57H81N11O14

Molecular Weight

1144.34

IUPAC Name

5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t40-,48+/m0/s1

InChI Key

ICJKGQCWBIVBNK-HBQYSILUSA-N

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-]

Appearance

Solid powder

Purity

>93% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAMRA-Azide-PEG-Desthiobiotin

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

TAMRA-Azide-PEG3-Biotin (CAS: 1797415-74-7)
  • Key Differences : Replaces desthiobiotin with biotin , which has higher streptavidin affinity (Kd ~10⁻¹⁵ M vs. desthiobiotin’s Kd ~10⁻¹¹ M) .
  • Applications: Suitable for irreversible pull-downs requiring strong binding but risks co-purifying endogenous biotinylated proteins under harsh elution (e.g., boiling in SDS) .
  • Drawbacks: Less ideal for dynamic interaction studies due to non-reversible binding .
Desthiobiotin-PEG4-Alkyne (CAS: 1802907-99-8)
  • Key Differences : Substitutes azide with alkyne , reversing the click chemistry target .
  • Applications : Used to label azide-modified biomolecules; retains desthiobiotin’s mild elution advantage.
TAMRA-PEG3-Biotin
  • Key Differences : Lacks azide and desthiobiotin, limiting bioorthogonal applications .
  • Applications : Fluorescent labeling without click chemistry capabilities.

Binding Affinity and Elution Strategies

Compound Streptavidin Affinity Elution Method Background Risk
TAMRA-Azide-PEG-Desthiobiotin Moderate (Kd ~10⁻¹¹ M) Mild (free biotin competition) Low
TAMRA-Azide-PEG3-Biotin High (Kd ~10⁻¹⁵ M) Harsh (denaturation, SDS/heat) High
Desthiobiotin-PEG4-Alkyne Moderate Mild Low

PEG Chain and Solubility

  • This compound : PEG length varies (e.g., PEG3, PEG4), improving solubility and reducing steric hindrance for efficient CuAAC .
  • TAMRA-Azide-PEG3-Biotin : Shorter PEG3 spacer may limit flexibility in some applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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